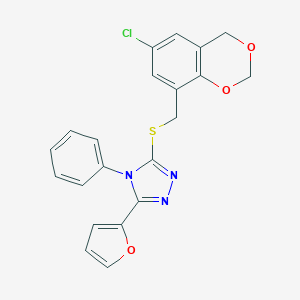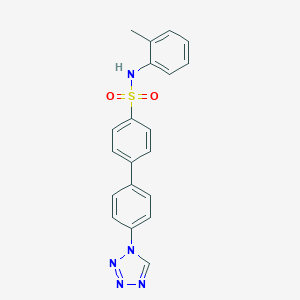
N-ethyl-9H-fluorene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-9H-fluorene-2-sulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfonamide derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound has been synthesized using various methods, and it has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-ethyl-9H-fluorene-2-sulfonamide is not fully understood. However, it has been suggested that this compound interacts with metal ions, which leads to the formation of a complex. This complex can then undergo various reactions, such as electron transfer and energy transfer, which result in the emission of fluorescence. In addition, N-ethyl-9H-fluorene-2-sulfonamide can generate reactive oxygen species upon photoexcitation, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-ethyl-9H-fluorene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the transmission of nerve impulses. This compound has also been shown to inhibit the growth of cancer cells, and to induce apoptosis, which is a programmed cell death. In addition, it has been reported to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-ethyl-9H-fluorene-2-sulfonamide has several advantages for lab experiments. It is a fluorescent probe that can be used for the detection of metal ions, and it has been shown to have good selectivity and sensitivity. This compound is also easy to synthesize, and it is stable under various conditions. However, there are some limitations to the use of N-ethyl-9H-fluorene-2-sulfonamide. It is toxic to cells at high concentrations, and it can generate reactive oxygen species, which can lead to cell death. In addition, it has a low quantum yield, which can limit its use in fluorescence imaging.
Future Directions
There are several future directions for the research on N-ethyl-9H-fluorene-2-sulfonamide. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the modification of the structure of the compound to improve its selectivity and sensitivity for metal ions. In addition, the use of N-ethyl-9H-fluorene-2-sulfonamide as a photosensitizer for photodynamic therapy can be further explored. Finally, the development of new applications for this compound, such as in the field of sensors and imaging, can be explored.
Conclusion:
In conclusion, N-ethyl-9H-fluorene-2-sulfonamide is a unique compound that has been extensively used in scientific research. It has been synthesized using various methods, and it has been shown to have several applications in the fields of fluorescence imaging, photodynamic therapy, and metal ion detection. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. Although there are some limitations to the use of N-ethyl-9H-fluorene-2-sulfonamide, there are several future directions for the research on this compound, which can lead to new discoveries and applications.
Synthesis Methods
N-ethyl-9H-fluorene-2-sulfonamide can be synthesized using various methods. One of the commonly used methods is the reaction of N-ethylaminobenzene with fluorene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. Another method involves the reaction of N-ethylaminobenzene with fluorene-2-sulfonic acid, which is then converted to the sulfonyl chloride using thionyl chloride.
Scientific Research Applications
N-ethyl-9H-fluorene-2-sulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. In addition, it has been used as a ligand for the synthesis of metal complexes, and as a building block for the synthesis of other compounds.
properties
Product Name |
N-ethyl-9H-fluorene-2-sulfonamide |
|---|---|
Molecular Formula |
C15H15NO2S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-ethyl-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C15H15NO2S/c1-2-16-19(17,18)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,16H,2,9H2,1H3 |
InChI Key |
JPKADUDMXZBWMJ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)

![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)